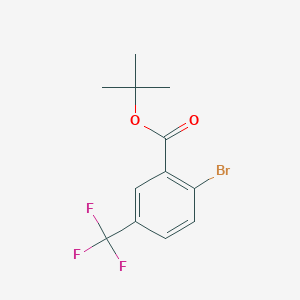

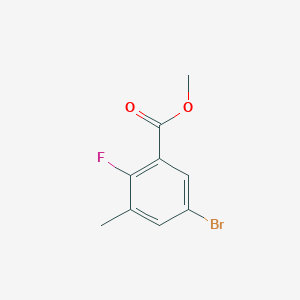

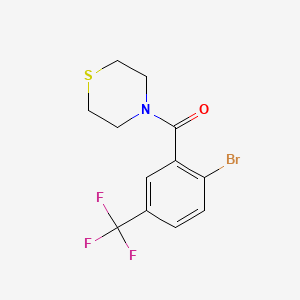

tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-bromo-5-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 1515745-22-8 . It has a molecular weight of 325.13 . The IUPAC name for this compound is this compound . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12BrF3O2/c1-11(2,3)18-10(17)8-6-7(12(14,15)16)4-5-9(8)13/h4-6H,1-3H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 305.9±42.0 °C and a predicted density of 1.434±0.06 g/cm3 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Hetero-Cope Rearrangement and Free Radical Applications

The hetero-Cope rearrangement of tert-butyl phenyl derivatives provides an accessible pathway to ortho-bromoaniline compounds. This process was utilized to create a new, highly water-soluble nitroxide, demonstrating the compound's potential in generating stable free radicals useful in various chemical and biochemical studies (Marx & Rassat, 2002).

Steric Effects in Chemical Reactions

The introduction of a tert-butyl group, often through tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate, can significantly influence the steric outcomes in chemical reactions. For instance, the study by Schlosser et al. (2006) demonstrated how the trifluoromethyl group acts as both an emitter and transmitter of steric pressure, affecting reaction outcomes and providing insights into the design of molecules with specific spatial and electronic properties (Schlosser et al., 2006).

Synthesis of Functional Materials

This compound is also pivotal in the synthesis of benzo[1,2-d;4,5-d′]bis[1,3]dithioles, serving as an important intermediate for creating functional materials like fluorescent dyes and stable radicals. This demonstrates the compound's utility in facilitating reactions under less harmful conditions, enhancing the accessibility to high-yield functional materials (Kopp, Schiemann, & Fleck, 2020).

Organic Light Emitting Diodes (OLED) Applications

In the field of electronics and photonics, this compound derivatives have been used to synthesize blue-emitting anthracenes. These compounds, due to their high thermal decomposition temperatures and stable glass-forming abilities, are crucial in constructing high-performance light-emitting diodes, showcasing the compound's role in advancing OLED technology (Danel et al., 2002).

Macrocyclic Ligand Synthesis

Moreover, the synthesis of novel macrocyclic ligands incorporating tert-butyl groups demonstrates the compound's versatility in creating complex chemical architectures. These ligands find applications in coordination chemistry, highlighting their potential in developing new materials and catalysts (Ertul et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 2-bromo-5-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)8-6-7(12(14,15)16)4-5-9(8)13/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTOWUPNXRNNLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6356522.png)

![(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356618.png)

![Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6356620.png)